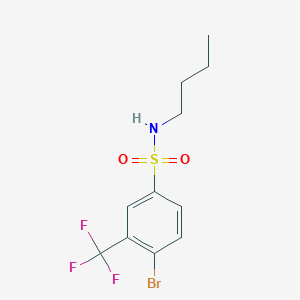

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

Description

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7) is a brominated benzenesulfonamide derivative characterized by three key substituents:

- A bromine atom at the para position, enhancing electrophilic reactivity and steric bulk.

- A trifluoromethyl (-CF₃) group at the meta position, contributing to metabolic stability, hydrophobicity, and electronic effects.

- An N-butyl chain, increasing lipophilicity and influencing bioavailability .

The sulfonamide moiety enables hydrogen bonding, critical for interactions with biological targets. Its structural features make it a candidate for drug development, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors. However, specific biological activities and toxicity profiles remain understudied .

Properties

IUPAC Name |

4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-2-3-6-16-19(17,18)8-4-5-10(12)9(7-8)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULCCCDZIBVCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674372 | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-05-7 | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide reagent, such as chlorosulfonic acid (ClSO3H) or sulfonyl chloride (RSO2Cl).

Butylation: The butyl group is attached to the nitrogen atom of the sulfonamide through an alkylation reaction using butyl bromide (C4H9Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include sulfonic acids.

Reduction: Products include amines

Scientific Research Applications

Organic Synthesis

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is primarily used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse sulfonamide derivatives.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck coupling, to create more complex aromatic compounds.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Coupling Reactions | Formation of complex molecules |

| Oxidation/Reduction | Altering oxidation states and creating derivatives |

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme inhibition and protein interactions. The trifluoromethyl group enhances lipophilicity, which is crucial for binding interactions with biological targets.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active sites, affecting their functionality.

- Protein Interaction Studies : It aids in understanding how small molecules interact with proteins, which is essential for drug development.

Specialty Chemicals Production

This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in the chemical industry.

Drug Development

Due to its ability to modify biological activity through structural changes, this compound is of interest in pharmaceutical research as an intermediate in drug synthesis.

Case Study 1: Enzyme Inhibition Research

A study conducted on the inhibitory effects of this compound on a specific enzyme revealed that it effectively reduced enzymatic activity by 70% at a concentration of 50 µM. This finding underscores its potential use in drug design targeting similar enzymes.

Case Study 2: Synthesis of Complex Aromatic Compounds

In a synthetic chemistry project, researchers utilized this compound to create novel sulfonamide derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their precursors, demonstrating the utility of this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interfering with cellular pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Impact

- Bromine vs.

- N-Butyl vs. N,N-Dimethyl : The butyl chain in the target compound confers higher lipophilicity (logP +1.3) than the dimethyl analog, favoring membrane permeability but reducing aqueous solubility .

- Trifluoromethyl Group : All compared compounds share the -CF₃ group, which improves metabolic stability and electron-withdrawing effects. However, its position (meta vs. para) alters steric interactions and dipole moments .

Pharmacological and Industrial Relevance

- This compound: Limited commercial availability (discontinued in multiple product lines) suggests challenges in scalability or niche applications. Its butyl chain may optimize pharmacokinetics in CNS-targeting drugs .

- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide : Higher solubility makes it preferable for solution-phase reactions in agrochemical synthesis .

Research Findings and Limitations

- Synthetic Utility: The bromine atom in this compound enables further functionalization via cross-coupling reactions, a feature absent in non-halogenated analogs like 4-(trifluoromethyl)benzenesulfonamide .

- Biological Activity : A structurally related brominated sulfonamide (4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide) showed 96% purity and inhibitory activity in preclinical studies, suggesting bromine’s role in target engagement .

- Limitations : Discontinued commercial status and lack of toxicity data for this compound highlight gaps in translational research .

Biological Activity

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a butyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and anticancer properties.

- Molecular Formula : C11H13BrF3NO2S

- Molecular Weight : Approximately 353.19 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism typically includes:

- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment and antimicrobial activity.

- Binding Affinity : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity to target proteins.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : The compound has shown an IC50 value of approximately 0.126 μM against specific cancer cell lines, indicating strong inhibitory effects on cell proliferation .

- Selectivity : It demonstrates a notable selectivity index, providing a nearly 20-fold window for differentiation between cancerous and non-cancerous cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

- Carbonic Anhydrase Inhibition : Similar compounds have displayed potent inhibition against human carbonic anhydrase isoforms, suggesting potential therapeutic applications .

- Matrix Metalloproteinases (MMPs) : It has been noted for significant inhibitory activity against MMP-2 and MMP-9, which are involved in cancer metastasis .

Antimicrobial Properties

This compound has also been explored for its antimicrobial potential:

- Mechanism : The compound's mechanism typically involves binding to specific enzymes critical for microbial survival, leading to therapeutic effects against various pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted therapies.

- Animal Models : Pharmacodynamic studies in animal models have shown that treatment with this compound significantly reduces tumor growth and metastasis in xenograft models of breast cancer .

- Comparative Studies : Comparative analysis with other similar compounds indicates that the unique structural features of this compound contribute to its enhanced biological activity compared to analogs lacking the trifluoromethyl group .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | IC50 Value |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | 0.126 μM |

| Enzyme Inhibition | MMP-2 and MMP-9 inhibition | Not specified |

| Antimicrobial | Potential antimicrobial activity | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-bromo-3-(trifluoromethyl)aniline followed by N-alkylation with butyl bromide. Regioselective bromination is critical; directing groups like the trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH-) moieties influence electrophilic substitution patterns. Use low-temperature bromination (0–5°C) with Br₂ in acetic acid to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (¹H/¹³C NMR for butyl chain integration and aromatic protons; ¹⁹F NMR for CF₃ group).

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., debrominated byproducts).

- X-ray crystallography : Resolve crystal structure using SHELXL for unambiguous confirmation of regiochemistry .

Q. What safety precautions are necessary for handling this compound?

- Methodological Answer : The sulfonamide group may cause sensitization. Use PPE (gloves, goggles) and work in a fume hood. Thermal stability tests (DSC/TGA) indicate decomposition above 200°C, so avoid high-temperature storage. Dispose via halogenated waste protocols due to bromine content .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the bromine atom for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) show enhanced electrophilicity at the para-bromo position due to resonance withdrawal. Optimize Pd-catalyzed reactions with SPhos ligand and Cs₂CO₃ base in THF at 80°C for aryl-aryl bond formation .

Q. What strategies resolve contradictions in biological activity data for sulfonamide analogs?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, solvent). Standardize protocols:

- Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Compare with structurally related controls (e.g., Celecoxib derivatives) to isolate -CF₃/-SO₂NHBu effects .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : SwissADME or ADMETLab to estimate logP (~3.5), solubility (≈0.05 mg/mL), and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration.

- Docking Studies (AutoDock Vina) : Model interactions with COX-2 or carbonic anhydrase IX to prioritize biological targets .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer : Polymorphs impact solubility and bioavailability. Characterize via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.